![molecular formula C17H17N7O2 B6543963 3-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 1206986-11-9](/img/structure/B6543963.png)
3-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one
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Overview
Description
The compound is a member of the class of indazoles that is 1H-indazole substituted by pyridin-4-yl and {[(3R)-1-(2-oxo-2-{4-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl}ethyl)pyrrolidin-3-yl]carbonyl}amino groups at positions 3 and 5, respectively . It is a potent inhibitor of mitogen-activated protein kinases ERK1 and ERK2 (IC50 = 4 and 1 nM, respectively) that exhibits anti-cancer properties .
Molecular Structure Analysis
The molecular formula of the compound is C33H33N9O2 . The compound has a complex structure with multiple functional groups, including a pyrimidine ring, a piperazine ring, and an indazole ring . More detailed structural information might be available in crystallography databases .Scientific Research Applications
Antihypertensive Activity
Hypertension (high blood pressure) is a prevalent health concern worldwide. Researchers have investigated pyrimidine derivatives for their antihypertensive properties. Among synthesized compounds, 3-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one shows promise as a calcium channel blocker, potentially aiding in blood pressure regulation .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2/c25-15(12-24-16(26)13-4-1-2-5-14(13)20-21-24)22-8-10-23(11-9-22)17-18-6-3-7-19-17/h1-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSZMUHYADSVSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)benzo[d][1,2,3]triazin-4(3H)-one |
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